molecular formula C16H16N2O3S B6418826 3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 1007719-04-1

3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B6418826
CAS No.: 1007719-04-1
M. Wt: 316.4 g/mol
InChI Key: DFCORIREIDIFRU-UHFFFAOYSA-N
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Description

3-(1-Methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a phenyl group, and a methanesulfonyl group

Biochemical Analysis

Biochemical Properties

3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound’s interaction with proteins such as cyclooxygenase (COX) and lipoxygenase (LOX) suggests its potential as an anti-inflammatory agent. Additionally, its binding affinity to these enzymes indicates a competitive inhibition mechanism, where this compound competes with natural substrates for the active site .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and downregulating anti-apoptotic genes. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is crucial for inflammation and pain. Additionally, the compound’s ability to modulate gene expression involves binding to transcription factors and influencing their activity, thereby regulating the expression of target genes involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated consistent anti-inflammatory and anti-proliferative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects such as anti-inflammatory and anti-cancer activities without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, its effects on metabolic flux and metabolite levels can impact overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently transported across cell membranes by organic anion transporters and accumulates in target tissues such as the liver and kidneys. The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Its localization and accumulation in specific tissues contribute to its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biological activity. For instance, its presence in the nucleus allows it to modulate gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multiple steps, starting with the formation of the pyrazole ring One common method is the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce phenolic derivatives, while reduction can lead to the formation of corresponding alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent or in the treatment of certain diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • 3-(4,5-dihydro-isoxazol-3-yl)-4-methanesulfonyl-2-methylphenol

  • 4-(2,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-2-methanesulfonylphenol

Uniqueness: 3-(1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-22(20,21)18-16(12-6-3-2-4-7-12)11-15(17-18)13-8-5-9-14(19)10-13/h2-10,16,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCORIREIDIFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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